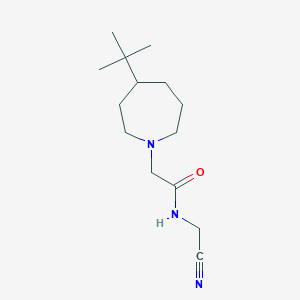![molecular formula C19H15N7S B2924284 3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890602-70-7](/img/structure/B2924284.png)
3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . This compound is part of a new series of compounds that have been synthesized for biological evaluation .
Synthesis Analysis
The synthesis of this compound involves the use of 5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-2,3-dihydro-1,3-thiazole-2-thione . The chemical structures of the new compounds were established by IR, 1H, 13C NMR, MS, and elemental data .Molecular Structure Analysis
The molecular structure of this compound was confirmed by various spectroscopic techniques. The IR spectra showed characteristic absorption peaks, and the NMR spectra provided information about the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Triazole compounds have been studied for their antimicrobial properties. They can be designed to target various strains of bacteria and fungi, potentially serving as leads for new antimicrobial agents .
Anticancer Activity
Some triazole derivatives have shown promise in inhibiting cancer cell growth. They can be synthesized and screened for cytotoxic activity against different cancer cell lines .
Agricultural Chemicals
Triazoles are used in agrochemicals due to their ability to act as fungicides, herbicides, and insecticides, contributing to crop protection .
Corrosion Inhibitors
These compounds can serve as corrosion inhibitors, particularly for copper alloys, which is important in industrial applications .
Photographic Materials
Triazoles have applications in photography, where they are used as photostabilizers and in photographic materials .
Drug Development
The ‘click chemistry’ approach involving triazoles is widely used in drug development due to its efficiency and versatility .
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzyl-6-(5-methyl-1-phenyltriazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7S/c1-13-17(21-24-25(13)15-10-6-3-7-11-15)18-23-26-16(20-22-19(26)27-18)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITSBMNPAIVZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic Acid](/img/structure/B2924205.png)

![N-(3-[2,20]bithiophenyl-5-yl-6,7-dichloroquinoxalin-2-yl)-N,N-diethyl-butane-1,4-diamine.dihydrochloride](/img/structure/B2924208.png)

![2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide](/img/structure/B2924211.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2924214.png)
![7-Fluoro-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2924216.png)
![3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B2924218.png)
![Methyl 4-[(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2924219.png)

![4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2924222.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2924224.png)